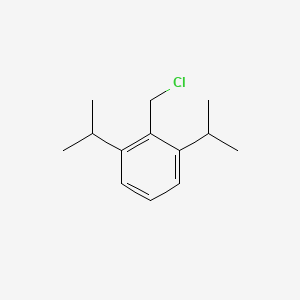

2.6-Diisopropylbenzyl Chloride

Description

Significance of Aryl-Substituted Benzyl (B1604629) Halides in Synthetic Chemistry

Aryl-substituted benzyl halides are a cornerstone class of reagents in organic synthesis, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility stems from the reactivity of the benzylic carbon-halogen bond, which can be cleaved under various conditions to generate reactive intermediates. These compounds serve as key precursors for the synthesis of complex molecules, including diarylmethanes, which are subunits in many biologically active compounds. nih.gov

One of the most powerful applications of benzyl halides is in cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Sonogashira couplings, frequently employ benzyl halides as electrophilic partners to couple with organometallic or organic nucleophiles. organic-chemistry.orgacs.org For instance, a simple and efficient method for creating unsymmetrical diarylmethanes involves the palladium-catalyzed cross-coupling of a benzyl halide with an aryl halide in the presence of zinc metal. nih.gov The reactivity of the benzyl halide can be tuned by the electronic nature of the substituents on the aromatic ring; electron-rich benzyl bromides tend to react very quickly, while less reactive benzyl chlorides often provide higher yields in cross-coupling reactions. nih.gov This tunable reactivity makes them valuable tools for synthetic chemists aiming to construct complex molecular architectures with precision.

Steric and Electronic Influences of 2,6-Diisopropyl Substituents on Reaction Profiles

The defining feature of 2,6-diisopropylbenzyl chloride is the presence of two bulky isopropyl groups flanking the chloromethyl group. These substituents exert profound steric and electronic effects that dictate the molecule's reactivity and the properties of its derivatives.

Electronic Effects: The isopropyl groups are electron-donating through an inductive effect. This increases the electron density on the aromatic ring. smolecule.com This electronic enrichment can influence the reactivity of the benzylic position and the coordinating ability of derivatives. In N-heterocyclic carbene (NHC) ligands incorporating the Dipp group, this electron-donating nature enhances the electron density at the coordinating carbene carbon, which in turn strengthens its bond to a metal center, contributing to the stability and activity of the resulting catalyst. smolecule.com

These combined steric and electronic properties make the 2,6-diisopropylphenyl moiety a powerful tool for ligand design, enabling the creation of highly stable and selective catalysts.

Table 1: Physicochemical Properties of 2,6-Diisopropylbenzyl Chloride and Related Isomers Note: Data for isomers is provided for comparative context.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Flash Point |

|---|---|---|---|---|---|

| 2,6-Diisopropylbenzyl Chloride | 54108381 (CID) | C13H19Cl | 210.74 | No data available | No data available |

| 2,5-Diisopropylbenzyl chloride | 58502-84-4 | C13H19Cl | 210.74 | 265.7°C at 760 mmHg lookchem.com | 111.7°C lookchem.com |

| 2,4-diisopropylbenzyl chloride | 122776-87-8 | C13H19Cl | 210.74 | No data available | No data available |

Overview of Academic Research Trajectories for 2,6-Diisopropylbenzyl Chloride

The most significant research trajectory involving the 2,6-diisopropylphenyl scaffold, for which 2,6-diisopropylbenzyl chloride is a relevant precursor, is in the development of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have revolutionized the field of homogeneous catalysis.

The landmark NHC ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, has become one of the most important and widely used ligands in catalysis. rsc.orgnih.gov Its precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), is synthesized from building blocks containing the 2,6-diisopropylphenyl group, such as 2,6-diisopropylaniline (B50358). beilstein-journals.orgresearchgate.net 2,6-Diisopropylbenzyl chloride can serve as a key reagent for N-alkylation to introduce the bulky benzyl group in related ligand systems. mdpi.comsemanticscholar.org

The success of IPr and its saturated analogue, SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), stems directly from the steric and electronic properties conferred by the Dipp groups. beilstein-journals.org These ligands form highly stable and active complexes with a variety of transition metals, particularly palladium and ruthenium.

Key Applications in Catalysis:

Palladium-Catalyzed Cross-Coupling: IPr-ligated palladium complexes, such as PEPPSI™-IPr, are exceptionally effective catalysts for a range of cross-coupling reactions, including Suzuki, Negishi, and amination reactions. researchgate.netsigmaaldrich.com The steric bulk of the IPr ligand promotes the final reductive elimination step, increasing catalyst turnover and efficiency, while its strong electron-donating ability stabilizes the palladium center. sigmaaldrich.com

Ruthenium-Catalyzed Olefin Metathesis: Ruthenium complexes bearing IPr and IMes (1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligands are benchmark catalysts for ring-closing metathesis (RCM) and cross-metathesis, essential reactions in the synthesis of pharmaceuticals and polymers. nih.gov The IPr ligand, in particular, imparts greater stability and activity to the catalyst. nih.gov

Gold-Catalyzed Reactions: Gold(I) complexes with IPr ligands are widely used as catalysts for addition reactions to unsaturated bonds. nih.govuzh.ch The synthesis of these catalysts often proceeds from the corresponding gold(I) chloride complex, [AuCl(IPr)]. uzh.ch

The development of these powerful NHC ligands has driven significant advances in synthetic efficiency, allowing for the construction of complex molecules under milder conditions and with greater functional group tolerance. The foundational role of the 2,6-diisopropylphenyl unit ensures that precursors like 2,6-diisopropylbenzyl chloride remain compounds of high interest in academic and industrial research.

Table 2: Key Research Applications of the 2,6-Diisopropylphenyl (Dipp) Moiety

| Application Area | Key Ligand/Complex | Significance | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | IPr·HCl, PEPPSI-IPr | Forms highly active and stable catalysts for Suzuki, Negishi, and amination reactions. | researchgate.net, sigmaaldrich.com |

| Ruthenium-Catalyzed Olefin Metathesis | [RuCl2(IPr)(PCy3)(=CHPh)] | Highly efficient for ring-closing and cross-metathesis due to enhanced stability and activity. | nih.gov |

| Gold-Catalyzed Reactions | [AuCl(IPr)] | Serves as a precursor to catalytically active gold complexes for various organic transformations. | nih.gov, uzh.ch |

| Ligand Synthesis for Polymerization | Anilido-imine ligands | Used to construct rare-earth metal complexes for stereoselective isoprene (B109036) polymerization. | semanticscholar.org, researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C13H19Cl |

|---|---|

Molecular Weight |

210.74 g/mol |

IUPAC Name |

2-(chloromethyl)-1,3-di(propan-2-yl)benzene |

InChI |

InChI=1S/C13H19Cl/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-7,9-10H,8H2,1-4H3 |

InChI Key |

NFISQWLJWGXSJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diisopropylbenzyl Chloride

Established Synthetic Pathways for 2,6-Diisopropylbenzyl Chloride

The conversion of 2,6-diisopropylbenzyl alcohol to 2,6-diisopropylbenzyl chloride is a standard transformation in organic synthesis. The most common and established method for this conversion involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂).

This reaction proceeds by converting the hydroxyl group of the alcohol into a good leaving group, which is subsequently displaced by a chloride ion. A typical procedure involves reacting 2,6-diisopropylbenzyl alcohol with thionyl chloride, often in an inert solvent like tetrahydrofuran (B95107) (THF). googleapis.com The reaction is generally efficient, and in analogous syntheses, such as the preparation of 4-chloromethyl-2,5-diisopropylbenzeneacetonitrile from its corresponding alcohol, the conversion can achieve nearly quantitative yields. googleapis.com

An alternative reagent that can be employed for this type of transformation is oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF). google.com While widely used for converting carboxylic acids to acyl chlorides, it is also effective for some alcohol-to-alkyl chloride conversions. google.com The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis.

| Reaction Step | Reagents & Conditions | Purpose | Source |

| Chlorination | Thionyl chloride (SOCl₂), Tetrahydrofuran (THF) | Converts the benzyl (B1604629) alcohol to the target benzyl chloride. | googleapis.com |

| Alternative Chlorination | Oxalyl chloride, DMF (catalyst), Dichloromethane (B109758) (DCM) | An alternative method for chlorination, shown to be effective on related diisopropyl-substituted rings. | google.com |

Precursor Synthesis Strategies for 2,6-Diisopropylbenzyl Alcohol Derivatives

The primary precursor for 2,6-diisopropylbenzyl chloride is 2,6-diisopropylbenzyl alcohol. The synthesis of this alcohol is typically achieved through the reduction of a corresponding carboxylic acid derivative.

A well-documented pathway involves the reduction of 2,6-diisopropylbenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄). prepchem.com In this process, the benzoic acid is suspended in a dry solvent, such as tetrahydrofuran (THF), and treated with LiAlH₄. The mixture is then heated under reflux for several hours to ensure complete conversion. prepchem.com Following the reaction, a careful workup procedure involving acidification and extraction yields the desired 2,6-diisopropylbenzyl alcohol as a solid product. prepchem.com

| Reaction Step | Reagents & Conditions | Product | Source |

| Reduction of Carboxylic Acid | 1. Lithium aluminum hydride (LiAlH₄), dry Tetrahydrofuran (THF), Reflux | 2,6-Diisopropylbenzyl alcohol | prepchem.com |

| 2. Water, Ethyl ether, conc. Hydrochloric acid (Workup) | prepchem.com |

Preparation of 4-Bromo-2,6-diisopropylbenzyl Alcohol

The synthesis of specifically substituted precursors like 4-bromo-2,6-diisopropylbenzyl alcohol requires a multi-step approach, as it is not a commercially common starting material. A plausible synthetic route can be designed based on standard organic transformations.

One potential strategy begins with the bromination of a suitable 2,6-diisopropyl-substituted aromatic compound. For instance, starting with 2,6-diisopropylaniline (B50358), electrophilic aromatic substitution with bromine in a solvent like acetic acid would selectively install the bromine atom at the para position due to the directing effects of the amine and isopropyl groups.

The subsequent conversion of the resulting 4-bromo-2,6-diisopropylaniline (B155183) to the target benzyl alcohol would involve transforming the amino group. A common method is the Sandmeyer reaction, where the amine is first converted to a diazonium salt, which can then be replaced by a nitrile group (-CN). The nitrile can be hydrolyzed to a carboxylic acid, which is then reduced to the benzyl alcohol using a reducing agent like a borane (B79455) complex or LiAlH₄, analogous to methods used for similar structures. prepchem.comchemicalbook.com

| Proposed Step | Transformation | Typical Reagents | Source (Analogous) |

| 1. Bromination | 2,6-Diisopropylaniline → 4-Bromo-2,6-diisopropylaniline | Bromine, Acetic Acid | |

| 2. Diazotization/Sandmeyer | 4-Bromo-2,6-diisopropylaniline → 4-Bromo-2,6-diisopropylbenzonitrile | 1. NaNO₂, HCl2. CuCN | |

| 3. Hydrolysis | 4-Bromo-2,6-diisopropylbenzonitrile → 4-Bromo-2,6-diisopropylbenzoic acid | H₂SO₄, H₂O, Heat | |

| 4. Reduction | 4-Bromo-2,6-diisopropylbenzoic acid → 4-Bromo-2,6-diisopropylbenzyl alcohol | LiAlH₄ or Borane complexes | prepchem.comchemicalbook.com |

Optimization of Reaction Conditions and Yields in 2,6-Diisopropylbenzyl Chloride Synthesis

Optimizing the synthesis of 2,6-diisopropylbenzyl chloride primarily focuses on the chlorination step to maximize yield and purity while minimizing side products. Key parameters for optimization include the choice of reagent, solvent, temperature, and workup procedure.

When using thionyl chloride, the reaction is often performed at controlled temperatures, such as 0 °C or room temperature, to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts. googleapis.com The stoichiometry of thionyl chloride is also a critical factor; using a slight excess ensures complete conversion of the alcohol, but a large excess can complicate purification.

The choice of solvent is important for both reaction efficiency and ease of product isolation. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically preferred. googleapis.comgoogle.com In some procedures, a base such as pyridine (B92270) may be added to neutralize the HCl gas generated during the reaction, which can help to drive the reaction to completion and prevent acid-catalyzed side reactions.

Purification of the final product, 2,6-diisopropylbenzyl chloride, is usually achieved by removing the excess solvent and thionyl chloride under reduced pressure. Further purification can be performed through distillation or chromatography if necessary to achieve high purity. For similar chlorinations of benzyl alcohols, yields are reported to be nearly quantitative, indicating that with proper control of reaction conditions, this can be a very high-yielding transformation. googleapis.com

Chemical Reactivity and Transformation Mechanisms of 2,6 Diisopropylbenzyl Chloride

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The primary reaction pathway for 2,6-diisopropylbenzyl chloride is nucleophilic substitution at the benzylic carbon. As a primary benzylic halide, it is theoretically susceptible to a bimolecular nucleophilic substitution (SN2) mechanism. handwiki.org This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (chloride). vanderbilt.edu

However, the presence of two bulky isopropyl groups at the ortho positions creates substantial steric hindrance around the reaction center. libretexts.orglibretexts.org This steric crowding severely impedes the required 180° trajectory for a nucleophile to approach the electrophilic carbon for a backside attack. vanderbilt.edu Consequently, the rate of SN2 reactions is significantly reduced compared to less hindered benzyl (B1604629) chlorides. libretexts.orglibretexts.org While unimolecular (SN1) reactions, which proceed through a resonance-stabilized benzylic carbocation, are an alternative pathway for benzylic halides, they are more typical for secondary or tertiary substrates. handwiki.orgweebly.com For 2,6-diisopropylbenzyl chloride, despite the steric hindrance, reactions with strong nucleophiles generally proceed, albeit slowly, via an SN2 or SN2-like mechanism.

Common nucleophilic substitution reactions include:

Reaction with Cyanide: The chloride can be displaced by a cyanide ion (CN⁻), typically from sodium cyanide, to form 2,6-diisopropylbenzyl cyanide. wikipedia.org This reaction, known as the Kolbe nitrile synthesis, is a standard method for producing nitriles from alkyl halides. wikipedia.org The resulting nitrile is a versatile intermediate that can be hydrolyzed to phenylacetic acid or reduced to a phenethylamine. wikipedia.org

Reaction with Azide (B81097): Sodium azide (NaN₃) serves as an excellent nucleophile to convert the benzyl chloride into 2,6-diisopropylbenzyl azide. masterorganicchemistry.com The azide ion is a potent nucleophile for SN2 reactions. masterorganicchemistry.com The resulting organic azide is a precursor for the synthesis of primary amines via reduction or can be used in cycloaddition reactions. masterorganicchemistry.comresearchgate.net

Reaction with Amines: Primary and secondary amines can act as nucleophiles to displace the chloride, forming the corresponding N-substituted benzylamines. libretexts.orgmnstate.edu However, the reaction of amines with alkyl halides can be difficult to control, often leading to over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine. masterorganicchemistry.com The steric hindrance in 2,6-diisopropylbenzyl chloride may mitigate, but not eliminate, this possibility.

Hydrolysis: Reaction with water or hydroxide (B78521) ions (OH⁻) can convert the benzyl chloride to 2,6-diisopropylbenzyl alcohol. doubtnut.com This reaction is a standard nucleophilic substitution where the nucleophile is H₂O (solvolysis) or OH⁻. doubtnut.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 2,6-Diisopropylbenzyl cyanide | SN2 | wikipedia.org |

| Azide | Sodium Azide (NaN₃) | 2,6-Diisopropylbenzyl azide | SN2 | masterorganicchemistry.com |

| Hydroxide | Sodium Hydroxide (NaOH) | 2,6-Diisopropylbenzyl alcohol | SN2 | doubtnut.com |

Electrophilic Aromatic Substitution on the Diisopropylbenzyl Moiety

The benzene (B151609) ring of 2,6-diisopropylbenzyl chloride is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating isopropyl groups. royalsocietypublishing.orgrsc.org These alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In 1,3-diisopropylbenzene (B165221) (the parent hydrocarbon core), the possible substitution positions are 2, 4, 5, and 6.

Positions 4 and 6 are ortho to one isopropyl group and para to the other.

Position 2 is ortho to both isopropyl groups.

Position 5 is meta to both isopropyl groups and is thus strongly deactivated.

The combined directing effects of the two isopropyl groups strongly favor substitution at positions 2, 4, and 6. However, the extreme steric hindrance at the 2-position, which is crowded between two bulky isopropyl groups, makes it a highly disfavored site for attack. Therefore, electrophilic substitution occurs predominantly at the less sterically hindered 4- and 6-positions, which are equivalent. royalsocietypublishing.org The chloromethyl group itself is a weak deactivator and an ortho, para-director, but its influence is minor compared to the powerful activating and directing effects of the two isopropyl groups.

Typical EAS reactions include:

Nitration: The reaction of the aromatic ring with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. For the 1,3-diisopropylbenzene core, nitration yields primarily 1,3-diisopropyl-4-nitrobenzene. The formation of the 2-nitro isomer is significantly suppressed due to steric hindrance. researchgate.net

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). handwiki.orgmasterorganicchemistry.com A study on the acylation of 1,3-diisopropylbenzene with phthalic anhydride showed that the reaction gives a mixture of benzoylbenzoic acids, with acylation occurring at the 4-position. royalsocietypublishing.org Subsequent cyclization leads to the formation of 1,3-diisopropylanthraquinone as the major product. royalsocietypublishing.org

Sulfonation and Halogenation: The aromatic ring can also undergo sulfonation and halogenation, which are expected to follow the same regiochemical preference for the 4-position due to the steric and electronic influences of the isopropyl groups. eastman.com

Table 2: Electrophilic Aromatic Substitution of the 1,3-Diisopropylbenzene Core

| Reaction | Reagents | Major Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3-Diisopropyl-4-nitrobenzene | Substitution occurs at the sterically accessible para-position. | researchgate.net |

Derivatization Reactions for Functional Group Interconversion

The chloromethyl group of 2,6-diisopropylbenzyl chloride is the primary handle for functional group interconversion, mainly through the nucleophilic substitution reactions detailed in section 3.1. These reactions allow for the transformation of the benzyl chloride into a wide array of other compound classes.

Key derivatization pathways include:

Conversion to Alcohols: Hydrolysis with aqueous base or water provides a direct route to 2,6-diisopropylbenzyl alcohol. doubtnut.com This alcohol can be a precursor for other derivatives, such as esters or ethers.

Conversion to Nitriles and Carboxylic Acids: The reaction with sodium cyanide yields 2,6-diisopropylbenzyl cyanide. wikipedia.org This nitrile can be further hydrolyzed under acidic or basic conditions to produce 2,6-diisopropylphenylacetic acid. wikipedia.org

Conversion to Azides and Amines: The displacement of chloride by the azide ion produces 2,6-diisopropylbenzyl azide. masterorganicchemistry.com This azide is a stable and versatile intermediate. Catalytic hydrogenation of the azide provides a clean route to 2,6-diisopropylbenzylamine. Alternatively, acyl azides (formed from the corresponding carboxylic acid) can undergo the Curtius rearrangement to yield an isocyanate, which can be trapped to form amines, carbamates, or ureas. masterorganicchemistry.com Direct reaction of the benzyl chloride with ammonia (B1221849) or primary amines can also yield the corresponding benzylamines, though with a risk of forming mixtures. masterorganicchemistry.com

Conversion to Phosphonates: The Michaelis-Arbuzov reaction, involving the reaction of the benzyl chloride with a trialkyl phosphite, can be used to synthesize the corresponding 2,6-diisopropylbenzyl phosphonate (B1237965) ester. These phosphonates are valuable reagents in their own right, for example, in the Horner-Wadsworth-Emmons reaction. libretexts.org

Table 3: Derivatization of 2,6-Diisopropylbenzyl Chloride

| Target Functional Group | Reagents/Method | Intermediate/Final Product | Reference(s) |

|---|---|---|---|

| Alcohol (-CH₂OH) | NaOH (aq) / H₂O | 2,6-Diisopropylbenzyl alcohol | doubtnut.com |

| Nitrile (-CH₂CN) | NaCN | 2,6-Diisopropylbenzyl cyanide | wikipedia.orgorgsyn.org |

| Carboxylic Acid (-CH₂COOH) | 1. NaCN 2. H₃O⁺/H₂O, heat | 2,6-Diisopropylphenylacetic acid | wikipedia.org |

| Azide (-CH₂N₃) | NaN₃ | 2,6-Diisopropylbenzyl azide | masterorganicchemistry.com |

| Primary Amine (-CH₂NH₂) | 1. NaN₃ 2. H₂, Pd/C or LiAlH₄ | 2,6-Diisopropylbenzylamine | masterorganicchemistry.com |

2,6 Diisopropylbenzyl Chloride As a Synthetic Intermediate and Building Block

Introduction of the 2,6-Diisopropylbenzyl Moiety into Complex Organic Architectures

The 2,6-diisopropylbenzyl group is a critical structural component in modern chemistry, prized for the significant steric hindrance it provides. This bulky moiety, when incorporated into molecules, can create a well-defined, sterically crowded environment around a reactive center. This is instrumental in stabilizing reactive species, controlling catalytic activity, and influencing the stereoselectivity of chemical reactions. 2,6-Diisopropylbenzyl chloride serves as a key reagent for introducing this bulky framework onto various molecular scaffolds, particularly through nucleophilic substitution reactions where the chloride acts as a leaving group. Its application is especially prominent in the synthesis of advanced ligands for catalysis, where the steric profile of the ligand is paramount to the performance of the resulting metal complex.

Precursors for Specialized Ligand Synthesis

2,6-Diisopropylbenzyl chloride and related compounds containing the 2,6-diisopropylphenyl moiety are fundamental starting materials for a variety of specialized ligands used in coordination chemistry and catalysis.

N-alkylated diamines are important precursors for various ligands. The synthesis of N,N′-disubstituted diamine analogues, such as N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine, is a well-established process that proceeds in two main steps. This process begins with the synthesis of a diimine intermediate.

First, (E,E)-N1,N2-bis(2,6-diisopropylphenyl)ethane-1,2-diimine is prepared through the condensation reaction of 2,6-diisopropylaniline (B50358) with glyoxal (B1671930). rsc.org The resulting diimine, a yellow solid, is then subjected to a reduction reaction. rsc.org This reduction of the imine C=N double bonds to single bonds yields the target N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine. This diamine serves as a versatile precursor for more complex ligand structures, particularly in the synthesis of N-heterocyclic carbenes (NHCs).

Anilido-imine ligands are valued for their tunable steric and electronic properties. Ligands incorporating the bulky 2,6-diisopropylphenyl group have been synthesized to create rare-earth metal complexes for stereoselective polymerization. nih.gov The synthesis is achieved through a condensation reaction. For example, reacting an o-substituted benzaldehyde (B42025) (like o-fluorobenzaldehyde) with 2,6-diisopropylaniline in the presence of a dehydrating agent such as magnesium sulfate (B86663) (MgSO₄) in a solvent like hexane (B92381) yields the desired anilido-imine ligand. nih.gov These ligands, featuring a bulky aniline-derived component, can chelate to metal centers, with their steric profile playing a key role in controlling the stereoselectivity of polymerization processes like that of isoprene (B109036). nih.gov

Table 1: Example Synthesis of an Anilido-Imine Ligand Precursor nih.gov

| Reactant | Molar Amount | Role |

| o-Fluorobenzaldehyde | 50 mmol | Aldehyde source |

| 2,6-Diisopropylaniline | 50 mmol | Amine source |

| MgSO₄ | - | Dehydrating agent |

| Hexane | - | Solvent |

The 2,6-diisopropylphenyl group is a cornerstone substituent in the field of N-heterocyclic carbenes (NHCs), where it provides the necessary steric bulk to create highly stable and active catalysts. The imidazolium (B1220033) and imidazolinium chlorides are the stable salt precursors to these important carbenes.

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (commonly known as IPr·HCl) is a foundational route to one of the most widely used NHC ligands. chemicalbook.com The process is typically performed in two steps starting from 2,6-diisopropylaniline. chemicalbook.com

Diimine Formation : Two equivalents of 2,6-diisopropylaniline are reacted with one equivalent of glyoxal (40 wt% in water). chemicalbook.comchemicalbook.com The reaction is often catalyzed by a small amount of acid, such as formic or acetic acid, and is carried out in a solvent like methanol (B129727) at room temperature. chemicalbook.comchemicalbook.com This condensation reaction yields N,N′-bis(2,6-diisopropylphenyl)ethanediimine, which precipitates as a yellow solid. chemicalbook.com

Cyclization : The isolated diimine intermediate is then dissolved in a solvent such as ethyl acetate (B1210297) or toluene. chemicalbook.com It is subsequently reacted with a source of formaldehyde (B43269) (like paraformaldehyde) and hydrochloric acid (often as a solution in dioxane) to form the five-membered imidazolium ring. chemicalbook.comchemicalbook.com The final product, IPr·HCl, is typically a white powder obtained after filtration and washing. chemicalbook.com

This imidazolium salt is a direct precursor to the free carbene, IPr, which is a powerful ligand in transition metal catalysis. chemicalbook.comtcichemicals.com

Table 2: Typical Reagents for IPr·HCl Synthesis chemicalbook.com

| Step | Reagent | Role |

| 1 | 2,6-Diisopropylaniline | Aniline source |

| 1 | Glyoxal (40% aq.) | C2 backbone source |

| 1 | Formic Acid | Catalyst |

| 1 | Methanol | Solvent |

| 2 | N,N′-bis(2,6-diisopropylphenyl)ethanediimine | Diimine intermediate |

| 2 | Paraformaldehyde | C1 source for cyclization |

| 2 | HCl (in Dioxane) | Acid and chloride source |

| 2 | Ethyl Acetate | Solvent |

The synthesis of the saturated analogue, 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl), also utilizes 2,6-diisopropylaniline as the key starting material. The synthetic pathway involves the formation and subsequent reduction of a diimine intermediate before the final cyclization. sigmaaldrich.com

Diamine Formation : As described previously (4.2.1), N,N′-bis(2,6-diisopropylphenyl)ethanediimine is first synthesized from 2,6-diisopropylaniline and glyoxal. This diimine is then reduced to form N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine.

Cyclization : The resulting diamine is then cyclized by reacting it with an appropriate C1 source, such as triethyl orthoformate, in the presence of an acid catalyst like ammonium (B1175870) chloride. This reaction closes the ring to form the imidazolinium core. The product, SIPr·HCl, is an air- and moisture-stable white solid. sigmaaldrich.com

This saturated NHC precursor is used to generate the SIPr carbene, which offers different electronic properties and often enhanced stability compared to its unsaturated counterpart, IPr. sigmaaldrich.comchemicalbook.com

Construction of Polydentate Ligands Featuring Diisopropylbenzyl Components

Polydentate ligands, which can bind to a central metal atom through multiple donor sites, are crucial in coordination chemistry and catalysis. The incorporation of bulky substituents like the 2,6-diisopropylbenzyl group can enhance the stability of the resulting metal complexes and influence their catalytic activity and selectivity.

A key precursor for complex polydentate ligands is 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205). This diamine is synthesized through the acid-catalyzed condensation of 2,6-diisopropylaniline with formaldehyde. The resulting compound serves as a robust backbone for further derivatization.

One important class of derivatives is Schiff base ligands. For instance, the reaction of 4,4'-methylenebis(2,6-diisopropylaniline) with ortho-vanillin (o-vanillin) yields the V-shaped Schiff base, 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline]. In this synthesis, the diamine and o-vanillin are dissolved in a suitable solvent and heated to form the di-imine product. This ligand features multiple coordination sites (the imine nitrogens and the hydroxyl oxygens), making it an effective chelator for metal ions. organic-chemistry.org

Table 1: Synthesis of a Schiff Base Ligand from 4,4'-Methylenebis(2,6-diisopropylaniline)

| Reactant 1 | Reactant 2 | Product |

| 4,4'-Methylenebis(2,6-diisopropylaniline) | o-Vanillin | 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline] |

The synthesis of complex ethylenediamine-based ligands showcases the utility of benzyl (B1604629) chloride derivatives as alkylating agents. The target ligand, N,N-Bis(2-hydroxy-3,5-diisopropylbenzyl)-N',N'-diisopropylethylene-1,2-diamine, can be prepared through the nucleophilic substitution reaction between N,N'-diisopropylethylene-1,2-diamine and a suitable 2-hydroxy-3,5-diisopropylbenzyl halide, such as the corresponding chloride or bromide.

This reaction is analogous to the synthesis of other N,N'-bis(hydroxybenzyl)-1,2-ethanediamine derivatives. researchgate.net The synthesis would involve the reaction of two equivalents of the benzyl halide with the disubstituted ethylenediamine (B42938) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The bulky diisopropyl groups on both the benzyl and ethylenediamine moieties create a sterically crowded coordination pocket, which can enforce specific geometries on metal complexes and protect the metal center.

Synthesis of Phosphinyl Acetamide (B32628) Derivatives Incorporating 2,6-Diisopropylbenzyl Groups

Phosphinyl acetamide derivatives are of interest in medicinal chemistry and materials science. The incorporation of a 2,6-diisopropylbenzyl group can modify the compound's lipophilicity and steric profile. The synthesis of N-(2,6-diisopropylbenzyl) substituted phosphinyl acetamides can be achieved via N-alkylation.

In a typical procedure, a phosphinyl acetamide precursor is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This deprotonates the acetamide nitrogen, forming a nucleophilic amide anion. Subsequent addition of 2,6-diisopropylbenzyl chloride results in a nucleophilic substitution reaction, where the amide anion displaces the chloride to form the desired N-benzylated product. The bulky diisopropyl groups on the benzyl chloride necessitate appropriate reaction conditions to overcome potential steric hindrance.

Table 2: Proposed Synthesis of a Phosphinyl Acetamide Derivative

| Substrate | Reagent 1 | Reagent 2 | Solvent | Product |

| Phosphinyl Acetamide | Sodium Hydride (NaH) | 2,6-Diisopropylbenzyl Chloride | DMF or THF | N-(2,6-diisopropylbenzyl)phosphinyl acetamide |

Photolabeling Reagent Synthesis Based on 2,6-Diisopropylbenzyl Alcohol Scaffold

Photolabeling is a powerful technique used to identify and study biomolecular interactions. researchgate.net Photoaffinity labels (PALs) typically consist of a photoreactive group, a targeting moiety, and often a reporter tag. The 2,6-diisopropylbenzyl group, derived from its corresponding chloride, can serve as a bulky, hydrophobic scaffold in the design of such reagents.

The synthesis of a photolabeling reagent can begin with 2,6-diisopropylbenzyl alcohol (obtained from the hydrolysis of 2,6-diisopropylbenzyl chloride). The alcohol serves as a handle for introducing the photoreactive unit, such as a diazirine. researchgate.net Diazirines are small, stable functional groups that, upon UV irradiation, generate highly reactive carbenes capable of forming covalent bonds with nearby molecules. researchgate.net

A potential synthetic route involves converting the 2,6-diisopropylbenzyl alcohol into a ketone. This ketone can then be transformed into the corresponding diazirine through a multi-step process involving the formation of an oxime, activation (e.g., tosylation), and subsequent treatment with ammonia (B1221849). nih.gov The resulting 2,6-diisopropylbenzyl-functionalized diazirine can be further modified to attach a targeting ligand or a reporter group, yielding a complete photoaffinity probe. The hydrophobic and sterically demanding nature of the 2,6-diisopropylbenzyl scaffold can influence the probe's interaction with and orientation within biological systems, such as lipid membranes or protein hydrophobic pockets.

Advanced Applications of 2,6 Diisopropylbenzyl Containing Systems in Catalysis and Organometallic Chemistry

Homogeneous Catalysis Mediated by 2,6-Diisopropylbenzyl-Derived Ligands

The sterically demanding yet conformationally flexible nature of the 2,6-diisopropylbenzyl group makes it a valuable component in the design of advanced ligands for homogeneous catalysis. Its incorporation into a ligand framework can significantly influence the electronic and steric environment of a metal center, thereby tuning its catalytic activity, selectivity, and stability. These ligands have found utility in a range of polymerization and cross-coupling reactions.

Stereoselective Polymerization Processes

Ligands derived from 2,6-diisopropylbenzyl precursors have been successfully employed in various stereoselective polymerization reactions. The bulk of the 2,6-diisopropylbenzyl group plays a crucial role in controlling the coordination of monomers to the metal's active site, which in turn dictates the stereochemistry of the resulting polymer.

Anilido-imine ligands incorporating a 2,6-diisopropylbenzyl group have been synthesized to construct rare-earth metal complexes for the stereoselective polymerization of isoprene (B109036). researchgate.net Specifically, ligands of the type o-C₆H₄(NHAr¹)(CH=NAr²), where Ar¹ is a 2,6-diisopropylbenzyl group, have been chelated to scandium (Sc), lutetium (Lu), and yttrium (Y). researchgate.net

When activated with cocatalysts such as triisobutylaluminum (B85569) (AliBu₃) and trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), these complexes demonstrate significant activity for isoprene polymerization. researchgate.net The stereoselectivity of the polymerization is highly dependent on the ionic radius of the central rare-earth metal and the steric hindrance of the ancillary ligand. researchgate.net For instance, a larger yttrium complex provides a more open coordination space, favoring the η⁴-cis-coordination of the isoprene monomer and resulting in high cis-1,4-selectivity (up to 84%). researchgate.net Conversely, a smaller scandium complex bearing a sterically bulkier methoxy-substituted side arm on the ligand framework leads to impressive trans-1,4-selectivity (up to 93%). researchgate.net This ability to switch selectivity from predominantly cis-1,4 to trans-1,4 by modifying the metal center and ligand sphere highlights the fine-tuning capabilities afforded by these systems. researchgate.net The scandium-based system also showed characteristics of quasi-living chain transfer capability. researchgate.net

Isoprene Polymerization with 2,6-Diisopropylbenzyl-Containing Rare-Earth Catalysts

Performance of anilido-imine rare-earth metal complexes in isoprene polymerization, activated by [Ph₃C][B(C₆F₅)₄] and AliBu₃. Data sourced from Wu et al. (2021). researchgate.net

| Catalyst Precursor | Metal Center | Ligand Side-Arm Group | Yield (%) | cis-1,4 (%) | trans-1,4 (%) | 3,4-addition (%) |

|---|---|---|---|---|---|---|

| 1a | Sc | o-Fluoro | 98 | 57.3 | 36.5 | 6.2 |

| 1b | Lu | o-Fluoro | 98 | 64.2 | 30.1 | 5.7 |

| 1c | Y | o-Fluoro | 98 | 84.0 | 10.3 | 5.7 |

| 2a | Sc | o-Methoxy | 98 | 2.0 | 93.0 | 5.0 |

| 2c | Y | o-Methoxy | 98 | 83.3 | 11.2 | 5.5 |

The 2,6-diisopropylbenzyl group has been incorporated as a sterically bulky substituent in α-diimine ligands for nickel-catalyzed ethylene (B1197577) polymerization. These catalysts are part of a class of late transition metal complexes known for producing polyethylenes with varied microstructures. Patent literature describes α-diimine nickel complexes where the nitrogen atoms of the diimine ligand are substituted with 2,6-diisopropylbenzyl groups. These catalysts, when activated by a Lewis or Brønsted acid, can polymerize or oligomerize ethylene. The bulky nature of the 2,6-diisopropylbenzyl substituents is crucial for catalyst stability and for influencing the polymer architecture, including the degree of branching.

Detailed research findings on the application of 2,6-diisopropylbenzyl-containing systems in the ring-opening polymerization of cyclic esters are not extensively documented in the reviewed scientific literature.

Cross-Coupling Reactions Utilizing Sterically Demanding Ligands

Sterically demanding ligands are essential in many cross-coupling reactions as they can promote the crucial reductive elimination step and help stabilize the catalytically active monoligated metal species. While the 2,6-diisopropylphenyl group is a very common bulky substituent in ligands for cross-coupling, the 2,6-diisopropylbenzyl group has also been explored. Patent literature discloses palladium complexes containing α-diimine ligands substituted with 2,6-diisopropylbenzyl groups. Such complexes are indicated for use in various catalytic processes, which for palladium includes foundational C-C bond-forming reactions like cross-coupling. The steric profile of the 2,6-diisopropylbenzyl group in these ligands is intended to enhance catalytic efficiency, particularly in challenging coupling reactions involving hindered substrates.

Asymmetric Catalysis with 2,6-Diisopropylbenzyl-Derived Chiral Auxiliaries or Ligands

The 2,6-diisopropylbenzyl group has been integrated into chiral ligands to create a specific steric environment for asymmetric transformations. An example is the use of N-(2,6-diisopropylbenzyl)ethane-1,2-diamine in asymmetric cyclization reactions. dicp.ac.cn This chiral diamine, when used in conjunction with a Brønsted acid catalyst, facilitates the enantioselective synthesis of chiral aminals from the reaction of substrates like 2-(1H-pyrrol-2-yl)aniline with aldehydes or aldimines. dicp.ac.cn The bulky 2,6-diisopropylbenzyl group on the diamine ligand plays a key role in the chiral induction process, effectively shielding one face of the reactive intermediate and directing the nucleophilic attack to achieve high enantioselectivity. dicp.ac.cn

Heterogeneous Catalysis Incorporating 2,6-Diisopropylbenzyl Moieties

The immobilization of well-defined molecular catalysts onto solid supports is a key strategy for combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability. The 2,6-diisopropylbenzyl and 2,6-diisopropylphenyl moieties have been incorporated into ligands for metal complexes that are subsequently anchored to solid supports, creating robust and efficient heterogeneous catalysts.

A notable example involves the immobilization of a rhodium(I) complex featuring an N-heterocyclic carbene (NHC) ligand functionalized with a 2,6-diisopropylphenyl group. rsc.org The complex, [Rh(Cl)(COD)(IPr-(CH2)3Si(OiPr)3)], was anchored onto the surface of mesoporous silica (B1680970) materials, MCM-41 and KIT-6. rsc.org The resulting hybrid materials were characterized and employed as catalyst precursors for the synthesis of high molecular weight poly(silyl ether)s via catalytic hydrosilylation. The heterogeneous nature of these catalysts allows for their straightforward removal from the reaction mixture, a significant advantage in polymer synthesis. The study highlighted a clear N-substituent effect, with the 2,6-diisopropylphenyl group leading to the most active catalyst precursor. rsc.org

Another significant advancement is the use of periodic mesoporous organosilicas (PMOs) as a support for gold(I)-NHC complexes. A gold(I) complex bearing the IPr* ligand (a modified version of IPr, which contains 2,6-diisopropylphenyl groups) was successfully immobilized on a PMO with sulfonic acid functionalities. nih.gov This was achieved through a simple acid-base reaction. This catalyst system demonstrated a "boomerang" effect in the hydration of alkynes, where the active species temporarily detaches from the support to perform the catalysis in the liquid phase and then re-attaches upon completion of the reaction. This allows for the recovery and reuse of the catalyst multiple times without a significant loss of efficiency. nih.gov

These examples underscore the potential of incorporating bulky 2,6-diisopropylbenzyl-type moieties into heterogeneous catalyst design, leading to recyclable and highly active systems for important chemical transformations.

Table 1: Heterogeneous Catalysts Incorporating 2,6-Diisopropylphenyl Moieties

| Catalyst System | Metal | Ligand Moiety | Support Material | Catalytic Application | Key Findings |

| [Rh(Cl)(COD)(IPr-(CH2)3Si(OiPr)3)] | Rhodium(I) | 2,6-Diisopropylphenyl-NHC | MCM-41, KIT-6 | Poly(silyl ether) synthesis via hydrosilylation | Highly active and recyclable catalyst, producing high molecular weight polymers. rsc.org |

| IPr*-Au(I) Complex | Gold(I) | 2,6-Diisopropylphenyl-NHC | Periodic Mesoporous Organosilica (PMO) | Hydration of alkynes | "Boomerang" type catalyst, allowing for recovery and reuse without loss of efficiency. nih.gov |

Organometallic Complexes Featuring 2,6-Diisopropylbenzyl Ligands

Organometallic complexes bearing ligands with 2,6-diisopropylbenzyl or 2,6-diisopropylphenyl substituents are ubiquitous in homogeneous catalysis. The steric hindrance provided by these groups is instrumental in creating a specific coordination environment around the metal center that can promote desired reaction pathways and suppress unwanted side reactions. N-heterocyclic carbenes (NHCs) with N-aryl groups substituted with 2,6-diisopropylphenyl moieties, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated analogue SIPr, are among the most successful and widely used ligands in this class.

These bulky NHC ligands form strong σ-bonds with a wide range of transition metals, leading to highly stable and catalytically active complexes. The steric bulk of the 2,6-diisopropylphenyl groups can facilitate reductive elimination steps and prevent catalyst deactivation pathways like the formation of inactive dimeric species.

A wide array of transition metal-NHC complexes with these bulky ligands have been synthesized and successfully applied in various catalytic C-C and C-N bond-forming reactions. For instance, palladium-IPr complexes are highly effective catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Similarly, nickel complexes bearing the IPr ligand have shown remarkable activity in Kumada-Tamao-Corriu cross-coupling and the amination of aryl halides. Ruthenium-based complexes are well-known for their application in olefin metathesis, and the use of bulky NHC ligands like IPr has been crucial in the development of highly active and stable second-generation Grubbs catalysts.

Beyond NHCs, other ligand scaffolds incorporating the 2,6-diisopropylphenyl moiety have also been explored. For example, titanium and zirconium complexes with a dianionic N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene ligand have been synthesized and used as catalysts for the intermolecular hydrosilylation of olefins.

The following table summarizes some of the key applications of organometallic complexes featuring ligands with 2,6-diisopropylphenyl substituents.

Table 2: Selected Organometallic Complexes with 2,6-Diisopropylphenyl Ligands and Their Catalytic Applications

| Metal | Ligand Type | Example Ligand | Catalytic Application | Reference |

| Palladium | NHC | IPr | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination | |

| Nickel | NHC | IPr | Kumada-Tamao-Corriu Cross-Coupling, Amination | |

| Ruthenium | NHC | IPr, SIPr | Olefin Metathesis | |

| Gold | NHC | IPr | Various gold-catalyzed reactions | |

| Silver | NHC | IPr | Transmetalation agents for other metal complexes | |

| Copper | NHC | IPr | Various copper-catalyzed reactions | |

| Rhodium | NHC | IPr | Hydrosilylation, Hydrogenation | rsc.org |

| Iridium | NHC | IPr | Various iridium-catalyzed reactions | |

| Titanium | Diazabutadiene | (Dipp)2DAD | Hydrosilylation of olefins | |

| Zirconium | Diazabutadiene | (Dipp)2DAD | Hydrosilylation of olefins |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| Dipp | 2,6-Diisopropylphenyl |

| IPr | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene |

| SIPr | 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene |

| (Dipp)2DAD | N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene |

| COD | 1,5-Cyclooctadiene |

| MCM-41 | Mobil Composition of Matter No. 41 |

| KIT-6 | Korea Advanced Institute of Science and Technology No. 6 |

| PMO | Periodic Mesoporous Organosilica |

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Studies on Reaction Mechanisms Involving 2,6-Diisopropylbenzyl-Derived Species

Computational chemistry provides powerful tools to explore the potential energy surfaces of reactions, offering insights into transition states, intermediates, and reaction barriers that are often difficult to probe experimentally.

Density Functional Theory (DFT) Analysis of Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone in the computational modeling of catalytic processes, including those involving sterically encumbered ligands. For systems containing 2,6-diisopropylbenzyl or the analogous 2,6-diisopropylphenyl substituents, DFT calculations are instrumental in rationalizing observed reactivity and predicting selectivity.

DFT studies on polymerization catalysts, for example, can elucidate the influence of bulky N-aryl substituents on the energetics of the catalytic cycle. By modeling the transition states for monomer insertion and chain termination, researchers can understand how the steric profile of the 2,6-diisopropylphenyl group affects catalyst activity and the properties of the resulting polymer. Although specific DFT studies focused solely on 2,6-diisopropylbenzyl-derived species are not extensively documented in publicly accessible literature, the principles from related systems with bulky aryl substituents are highly relevant. For instance, in various catalytic systems, the steric hindrance imposed by 2,6-disubstituted aryl groups is known to influence the coordination geometry of the metal center, which in turn dictates the stereoselectivity of the reaction.

Table 1: Representative Applications of DFT in Analyzing Catalytic Systems with Bulky Ligands

| Catalytic Process | Investigated Aspect | Key Findings from DFT |

|---|---|---|

| Olefin Polymerization | Stereoselectivity | The steric bulk of 2,6-disubstituted aryl ligands on the catalyst dictates the preferred coordination of the incoming monomer, leading to specific polymer tacticity. |

| Cross-Coupling Reactions | Reductive Elimination | The dihedral angle between the aryl rings, influenced by the isopropyl groups, can affect the energy barrier for the final bond-forming step. |

Semi-Empirical Calculations for Mechanistic Model Development

While DFT offers high accuracy, its computational cost can be prohibitive for screening large numbers of substrates or for dynamic simulations. Semi-empirical methods, which employ approximations and parameters derived from experimental data, provide a faster, albeit less accurate, alternative for developing initial mechanistic models. bath.ac.ukrsc.org These methods are particularly useful for exploring broad reaction landscapes and identifying plausible pathways that can then be investigated with more rigorous DFT calculations. bath.ac.uk

For reactions involving 2,6-diisopropylbenzyl derivatives, semi-empirical calculations can be used to model the conformational flexibility of the ligand and its impact on the accessibility of the reactive center. By comparing the energies of different conformers and their corresponding transition states, a preliminary understanding of the factors controlling reactivity can be established. The synergy of semi-empirical methods with machine learning has also emerged as a powerful approach to predict reaction barriers with near-DFT accuracy at a fraction of the computational cost, offering a promising avenue for future mechanistic studies. bath.ac.ukrsc.org

Experimental Probes of Catalytic Cycles and Intermediates

Experimental studies are indispensable for validating computational models and providing tangible evidence for proposed reaction mechanisms. A variety of spectroscopic and kinetic techniques are employed to identify catalytic intermediates and elucidate the steps of the catalytic cycle.

Chain Growth and Stereocontrol Mechanisms in Polymerization

In the realm of polymerization, catalysts bearing bulky ligands like those derived from 2,6-diisopropylbenzyl chloride are of significant interest for controlling polymer microstructure. The mechanism of stereoconvergent chain-growth polymerization, for instance, relies on a catalyst's ability to override the stereochemistry of a racemic monomer feedstock to produce a stereoregular polymer. nih.govnih.gov This process often involves a proposed catalytic cycle where a chiral catalyst performs a stereoablative step, such as an oxidative addition to the monomer, to generate a prochiral intermediate. nih.gov The subsequent stereoselective propagation, guided by the chiral ligand environment, dictates both the tacticity and enantioselectivity of the polymer. nih.govnih.gov

Experimental evidence for such mechanisms can be gathered through a combination of techniques:

Polymer Microstructure Analysis: NMR spectroscopy is used to determine the tacticity of the resulting polymer, providing direct evidence of the degree of stereocontrol exerted by the catalyst.

Kinetic Studies: Monitoring the polymerization rate under different conditions (e.g., monomer concentration, temperature) can help to identify the rate-determining step of the catalytic cycle.

End-Group Analysis: Mass spectrometry and NMR can be used to analyze the end groups of the polymer chains, offering insights into the initiation and termination pathways.

Ligand Acylation Pathways

Studies on Fluxional Behavior in Organometallic Molecules with Diisopropylbenzyl Groups

Organometallic complexes are often not static structures but can undergo dynamic processes where ligands or parts of ligands exchange their positions. This "fluxionality" can be observed on the NMR timescale and provides valuable information about the bonding and energetics of the molecule. ilpi.comwikipedia.orgyoutube.com

For organometallic complexes containing bulky ligands such as the 2,6-diisopropylbenzyl group, fluxional behavior is a common phenomenon. The steric hindrance of the isopropyl groups can lead to restricted rotation around metal-ligand or ligand-internal bonds. Variable-temperature (VT) NMR spectroscopy is the primary tool for studying these dynamic processes. nih.gov As the temperature of the sample is changed, the rate of the exchange process changes. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the non-equivalent nuclei are observed. As the temperature is raised, these signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures where the exchange is fast. wikipedia.orgyoutube.comnih.gov

By analyzing the changes in the NMR lineshape as a function of temperature, the activation energy for the fluxional process can be determined. This provides a quantitative measure of the energy barrier for the dynamic exchange. For complexes with 2,6-diisopropylbenzyl groups, potential fluxional processes include:

Rotation around the bond connecting the benzyl (B1604629) group to a metal center or another part of the ligand.

Inversion of chelate rings containing the diisopropylbenzyl moiety.

Interchange of coordinated and non-coordinated arms of a multidentate ligand.

DFT calculations can complement experimental VT-NMR studies by modeling the transition states of the fluxional processes and calculating the corresponding energy barriers, providing a deeper understanding of the dynamic behavior of these complex molecules. nih.gov

Investigation of Stereochemical Control in Chiral Transformations

The investigation of stereochemical control in chiral transformations involving the 2,6-diisopropylbenzyl group primarily revolves around its function as a sterically demanding directing group. In asymmetric catalysis and synthesis, bulky substituents are often employed to enhance diastereo- or enantioselectivity by creating a highly biased steric environment around a reactive center. Groups structurally similar to the 2,6-diisopropylbenzyl group, such as the mesityl (2,4,6-trimethylphenyl) and 2,6-diisopropylphenyl (Dipp) groups, are recognized for their utility as bulky blocking groups that can effectively control the approach of reagents to a substrate wikipedia.org.

The steric hindrance provided by the ortho-isopropyl groups in 2,6-diisopropylbenzyl chloride can influence the formation of stereoisomers by several mechanisms:

Facial Shielding: The bulky group can selectively block one face of a prochiral molecule, forcing an incoming reagent to attack from the less hindered face. This is a common strategy in diastereoselective reactions.

Conformational Locking: The steric strain imposed by the 2,6-diisopropylbenzyl group can restrict the rotation around single bonds, locking the molecule into a specific conformation. This pre-organization of the substrate can lead to a highly selective reaction pathway.

Influence on Transition State Geometry: The bulky group can destabilize certain transition states while favoring others, thereby directing the reaction towards a specific stereochemical outcome.

Detailed Research Findings from Analogous Systems

A pertinent example of stereochemical control by a bulky, 2,6-disubstituted aryl group is found in the zirconocene-mediated coupling of alkynes. Research has shown that the presence of a mesityl group on an alkyne substrate can dictate the regiochemistry of the resulting zirconacyclopentadiene nih.gov. This selectivity is attributed to the steric-based directing effect of the ortho-methyl groups on the mesityl substituent nih.gov.

In a study involving the coupling of two equivalents of mesitylethynylbenzene, a single regioisomer of the resulting zirconacyclopentadiene was formed. This outcome is a direct consequence of the steric hindrance from the mesityl groups, which directs the coupling to occur in a way that minimizes steric strain in the transition state nih.gov. The reaction exclusively yields the isomer where the bulky mesityl groups are positioned at the 3- and 4-positions of the zirconacycle, away from the cyclopentadienyl (B1206354) ligands on the zirconium center.

| Alkyne Substrate | Coupling Product | Observed Regioisomer | Regioselectivity |

|---|---|---|---|

| Mesitylethynylbenzene | Cp₂Zr[C(Ph)=C(Mes)-C(Mes)=C(Ph)] | β,β-Mesityl substituted | Single regioisomer observed |

This high degree of regioselectivity in the zirconocene coupling reaction serves as a strong model for the potential of the 2,6-diisopropylbenzyl group to control the stereochemical course of a reaction. The even greater steric bulk of two isopropyl groups compared to two methyl groups would be expected to exert an even more profound directing effect.

Furthermore, the steric influence of benzyl groups has been shown to be critical in complex molecular syntheses, where it can affect the stability of intermediates and even provide pathways for the correction of incorrect stereochemistry nih.gov. In the synthesis of the cage-like structure of a precursor to the energetic material CL-20, the steric hindrance of the benzyl group leads to the initial formation of a higher-energy intermediate. The reverse reaction from this strained intermediate is more facile, allowing for an erosion of incorrectly formed stereoisomers and ultimately leading to the desired product chirality nih.gov. This demonstrates that a bulky benzyl-type group can play a dynamic role in stereochemical control beyond simple steric shielding.

While direct data on chiral transformations involving 2,6-diisopropylbenzyl chloride is limited, the principles demonstrated by analogous sterically hindered systems provide a strong foundation for predicting its behavior. The compound is expected to be a powerful tool for inducing asymmetry in reactions where steric control is a key factor.

Structural Elucidation and Spectroscopic Characterization Methodologies for 2,6 Diisopropylbenzyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for probing the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of 2,6-diisopropylbenzyl derivatives.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environments, and their neighboring protons. In a typical ¹H NMR spectrum of a 2,6-diisopropylbenzyl derivative, distinct signals are observed for the aromatic protons, the benzylic protons (CH₂Cl), and the isopropyl protons (CH and CH₃). The integration of these signals reveals the relative number of protons of each type. The splitting patterns (e.g., doublets, septets) arise from spin-spin coupling between adjacent protons and provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy : This method reveals the number of chemically non-equivalent carbon atoms in a molecule. uobasrah.edu.iq For 2,6-diisopropylbenzyl derivatives, distinct resonances are expected for the aromatic carbons, the benzylic carbon, and the isopropyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.1-7.3 | ~124-128 |

| Benzylic CH₂ | ~4.6 | ~45 |

| Isopropyl CH | ~3.0 | ~34 |

| Isopropyl CH₃ | ~1.2 | ~24 |

| Note: Approximate chemical shifts can vary depending on the solvent and the specific nature of the derivative. |

While 1D NMR provides foundational data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. harvard.edu These techniques correlate signals from different nuclei, providing a more detailed picture of the molecular framework. nih.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, helping to piece together the spin systems within the molecule, such as the isopropyl groups and the aromatic ring protons.

ADEQUATE (Adequate Double Quantum Coherence) : This is a powerful technique for establishing carbon-carbon connectivity. While less common than other 2D experiments due to sensitivity limitations, it can provide a complete carbon skeleton of the molecule.

TOCSY (Total Correlation Spectroscopy) : This experiment is particularly useful for identifying all protons within a spin system, even if they are not directly coupled. libretexts.org For instance, a TOCSY experiment can correlate the methine proton of an isopropyl group with all six of its methyl protons.

NMR spectroscopy is a powerful tool for characterizing the binding of ligands, such as those derived from 2,6-diisopropylbenzyl chloride, to proteins and other macromolecules. nih.govosti.govresearchgate.net By observing changes in the NMR spectrum of either the ligand or the macromolecule upon complex formation, valuable information about the binding event can be obtained. sci-hub.box Techniques like chemical shift perturbation, saturation transfer difference (STD) NMR, and WaterLOGSY are employed to identify binding, determine binding affinities, and map the binding interface at an atomic level. universiteitleiden.nl

Organometallic complexes containing 2,6-diisopropylbenzyl-derived ligands often exhibit dynamic processes, such as ligand exchange or conformational changes. Variable-temperature NMR studies can be used to investigate these dynamic phenomena. researchgate.net By monitoring changes in the NMR spectra as a function of temperature, thermodynamic and kinetic parameters for these processes can be determined, providing insights into the stability and reactivity of the organometallic systems.

X-ray Crystallography for Absolute Structure Determination and Coordination Geometries

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. aps.org

For 2,6-diisopropylbenzyl derivatives and their metal complexes, X-ray crystallography provides unambiguous information about:

Bond lengths and angles : Precise measurements of the distances between atoms and the angles between bonds.

Conformation : The spatial arrangement of the atoms in the molecule, including the orientation of the bulky isopropyl groups.

Coordination geometry : In the case of metal complexes, the arrangement of the ligands around the central metal atom.

Intermolecular interactions : How the molecules pack together in the crystal lattice.

| Parameter | Typical Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (isopropyl) bond length | ~1.54 Å |

| C-Cl bond length | ~1.80 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-C-C (isopropyl) bond angle | ~109.5° |

| Note: These are idealized values and can vary based on the specific molecular structure and crystal packing forces. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. theaic.org When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending).

In the IR spectrum of 2,6-diisopropylbenzyl chloride, characteristic absorption bands are expected for:

C-H stretching (aromatic) : Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic) : Found in the 3000-2850 cm⁻¹ range, corresponding to the isopropyl and benzylic C-H bonds.

C=C stretching (aromatic) : Aromatic ring vibrations usually appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching : A characteristic absorption for the carbon-chlorine bond is expected in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For 2,6-diisopropylbenzyl derivatives, particularly 2,6-diisopropylbenzyl chloride, electron ionization (EI) is a common method employed. In EI-MS, high-energy electrons bombard the sample molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺·). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of these ions is then measured, providing a distinct mass spectrum that serves as a molecular fingerprint.

The mass spectrum of 2,6-diisopropylbenzyl chloride is characterized by a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, the molecular ion peak will appear as a pair of peaks (M⁺· and [M+2]⁺·) with a relative intensity ratio of approximately 3:1, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of 2,6-diisopropylbenzyl chloride is largely governed by the stability of the resulting carbocations. A predominant fragmentation pathway involves the cleavage of the C-Cl bond, a process known as benzylic cleavage. This cleavage results in the formation of a highly stable 2,6-diisopropylbenzyl cation. This cation is the precursor to what is often the base peak in the spectrum, the most intense peak, which is indicative of the most stable fragment ion.

Another significant fragmentation process involves the loss of one of the isopropyl groups from the molecular ion or from the 2,6-diisopropylbenzyl cation. This occurs through the cleavage of a C-C bond and can lead to the formation of other stable carbocations. The subsequent fragmentation of the benzyl (B1604629) moiety can also occur, leading to the formation of smaller aromatic ions.

A key feature in the mass spectra of many benzyl compounds is the rearrangement of the benzylic cation to a more stable tropylium ion. In the case of 2,6-diisopropylbenzyl chloride, the initially formed 2,6-diisopropylbenzyl cation can rearrange to a substituted tropylium ion, which contributes to the complexity of the mass spectrum.

The precise m/z values of the fragments provide valuable information for the structural confirmation of 2,6-diisopropylbenzyl derivatives. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the ions, which allows for the determination of their elemental composition with a high degree of confidence.

Below are interactive data tables summarizing the expected key ions in the mass spectrum of 2,6-diisopropylbenzyl chloride and the common fragmentation patterns observed in the mass spectrometry of substituted benzyl chlorides.

Table 1: Predicted Key Ions in the Mass Spectrum of 2,6-Diisopropylbenzyl Chloride

| m/z Value | Proposed Fragment Ion | Significance |

| 210/212 | [C₁₃H₁₉Cl]⁺· | Molecular ion peak (M⁺·), showing the isotopic pattern for chlorine. |

| 175 | [C₁₃H₁₉]⁺ | Formation of the 2,6-diisopropylbenzyl cation via benzylic cleavage (loss of Cl·). Likely the base peak. |

| 160 | [C₁₂H₁₆]⁺ | Loss of a methyl group from the 2,6-diisopropylbenzyl cation. |

| 133 | [C₁₀H₁₃]⁺ | Loss of an isopropyl group from the 2,6-diisopropylbenzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds. |

Table 2: Common Fragmentation Patterns for Substituted Benzyl Chlorides

| Fragmentation Pathway | Description | Resulting Ions |

| Benzylic Cleavage | Cleavage of the carbon-chlorine bond. | [M-Cl]⁺ |

| Loss of Alkyl Group | Cleavage of a carbon-carbon bond in an alkyl substituent. | [M-R]⁺ or [M-Cl-R]⁺ |

| Tropylium Ion Rearrangement | Rearrangement of the benzyl cation to the highly stable tropylium cation. | C₇H₇⁺ and substituted analogues |

| Isotopic Peaks | Presence of M⁺· and [M+2]⁺· peaks due to chlorine isotopes. | Characteristic 3:1 intensity ratio for chlorine-containing fragments. |

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes to 2,6-Diisopropylbenzyl Chloride

Traditional methods for the synthesis of benzyl (B1604629) chlorides often involve harsh reagents and conditions, such as the chlorination of toluene derivatives, which can lead to the formation of hazardous byproducts. sciencemadness.orggoogle.com The drive towards green chemistry necessitates the development of more environmentally benign and efficient synthetic pathways. Future research in this area will likely focus on several key strategies:

Photocatalysis: Visible-light-mediated reactions represent a mild and scalable alternative for benzylic C-H bond chlorination. organic-chemistry.orgresearchgate.net The use of photocatalysts in combination with safer chlorine sources, such as N-chlorosuccinimide, could provide a highly selective and energy-efficient route to 2,6-diisopropylbenzyl chloride. organic-chemistry.org

Biocatalysis: The application of engineered enzymes offers a promising avenue for highly selective and sustainable chemical synthesis. Research into enzymes capable of performing selective halogenation on sterically hindered substrates could lead to a biocatalytic route for producing 2,6-diisopropylbenzyl chloride under mild, aqueous conditions.

Alternative Chlorinating Agents: Investigation into less hazardous and more atom-economical chlorinating agents to replace traditional reagents is a key goal. wjpmr.com This includes exploring reagents that can be generated in-situ or recycled, aligning with the principles of green chemistry.

| Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Photocatalysis | Mild conditions, high selectivity, use of visible light. | Development of novel photocatalysts, safer chlorine sources. organic-chemistry.org |

| Biocatalysis | High stereoselectivity, aqueous conditions, biodegradable catalysts. | Enzyme engineering, directed evolution. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design, process optimization. acs.org |

| Green Reagents | Reduced hazardous waste, improved atom economy. | N-chlorosuccinimide, recyclable chlorinating agents. organic-chemistry.orgwjpmr.com |

Expansion of Catalytic Applications Beyond Polymerization

The sterically demanding 2,6-diisopropylphenyl group, often derived from compounds like 2,6-diisopropylbenzyl chloride, is a cornerstone in the design of ligands for polymerization catalysts, such as Grubbs-type catalysts for olefin metathesis. researchgate.netnih.gov However, the unique properties of this moiety can be exploited in a much broader range of catalytic applications.

Future opportunities include:

Cross-Coupling Reactions: Designing ligands that incorporate the 2,6-diisopropylbenzyl architecture could lead to catalysts with enhanced stability and selectivity for challenging cross-coupling reactions, particularly those involving sterically hindered substrates.

Asymmetric Catalysis: The well-defined steric profile of the diisopropylbenzyl group can be used to create highly effective chiral environments around a metal center, leading to new catalysts for asymmetric synthesis with high enantioselectivity.

Photoredox Catalysis: The electronic properties of materials incorporating the diisopropylbenzyl moiety can be tuned for applications in photoredox catalysis. For instance, expanded porphyrinoid structures bearing these groups show potential as active components in systems for solar energy conversion. mdpi.com

Design of Next-Generation Ligands and Materials Incorporating Diisopropylbenzyl Architectures

The steric bulk and chemical stability of the 2,6-diisopropylbenzyl group make it an ideal component for the rational design of advanced materials with tailored properties.

Porous Materials: This moiety can be incorporated as a structural directing agent or functional strut in the synthesis of Metal-Organic Frameworks (MOFs) and other porous polymers. The steric hindrance can be used to control pore size and create specific chemical environments within the material, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

Nanoporous Architectures: The functionalization of nanoporous materials, such as those derived from sol-gel processes, with diisopropylbenzyl groups could be used to tune surface properties like hydrophobicity. rsc.org This could enhance their performance in applications ranging from drug delivery to environmental remediation.

Advanced Porphyrinoids: The synthesis of complex macrocycles, such as hemihexaphyrazines, bearing 2,6-diisopropylphenoxy groups has demonstrated their potential as building blocks for molecular materials and nanotechnological devices. mdpi.com These materials exhibit unique photophysical and electrochemical properties, opening doors for their use in optoelectronics and sensing. mdpi.com

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new catalysts and materials, reducing the need for extensive trial-and-error experimentation. mdpi.com

Ligand and Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure and reactivity of catalysts incorporating 2,6-diisopropylbenzyl-derived ligands. acs.org This allows for the prediction of catalytic activity and selectivity, guiding the rational design of improved catalysts.

Reaction Mechanism Elucidation: Computational studies can provide detailed insight into complex reaction mechanisms. nih.gov For instance, modeling can clarify how the steric bulk of the diisopropylbenzyl group influences transition states and reaction pathways, leading to a deeper understanding of its role in controlling reactivity. nih.govnih.gov

Materials Simulation: Molecular Dynamics (MD) simulations can predict the bulk properties of materials incorporating the diisopropylbenzyl architecture. nih.gov This includes simulating the assembly of porous materials, predicting their stability, and modeling their interactions with guest molecules, which is crucial for designing materials for specific applications like gas separation.

| Computational Tool | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Catalyst Design, Reactivity Studies | Electronic structure, transition state energies, reaction pathways. acs.orgrsc.org |

| Molecular Dynamics (MD) | Materials Science, Biocatalysis | Bulk material properties, enzyme-substrate interactions, structural stability. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Detailed mechanism in complex biological systems. |

Exploration of Novel Reactivity Patterns for the 2,6-Diisopropylbenzyl Moiety

The profound steric hindrance of the 2,6-diisopropylbenzyl group can lead to unusual and potentially useful reactivity patterns that deviate from those of less hindered benzyl derivatives.

Sterically-Controlled Reactions: Research has shown that extreme steric encumbrance on benzyl species can dramatically alter reaction outcomes, favoring intramolecular cyclization over expected dimerization pathways. nih.gov Future work could explore how the 2,6-diisopropylbenzyl group can be used to direct reactions toward novel and complex molecular scaffolds that would be difficult to access through other means.